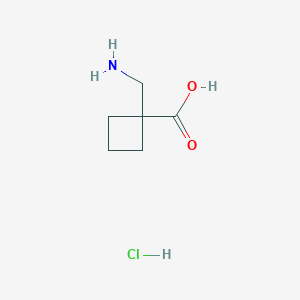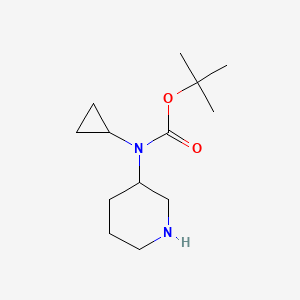
6-Aminopyrimidine-4-carbonitrile
Übersicht
Beschreibung
6-Aminopyrimidine-4-carbonitrile, also known as 4-Amino-5-pyrimidinecarbonitrile (APC), is a pyrimidine derivative . It may be used as a reactant to prepare 1 H -pyrimido [4,5- d ]pyrimidine-2,4-dione .
Synthesis Analysis
Co(II), Ni(II), Cu(II) and Pd(II) complexes of 4-amino-5-pyrimidinecarbonitrile (APC) have been synthesized and characterized using elemental analysis, magnetic susceptibility, mass spectrometry, infrared (4000-200 cm(-1)), UV-Visible (200-1100 nm), (1)H NMR and ESR spectroscopy as well as TGA analysis .Molecular Structure Analysis
The molecular structure of 4-amino-5-pyrimidinecarbonitrile (APC) has been analyzed using elemental analysis, magnetic susceptibility, mass spectrometry, infrared (4000-200 cm(-1)), UV-Visible (200-1100 nm), (1)H NMR and ESR spectroscopy as well as TGA analysis .Chemical Reactions Analysis
This compound is a compound with the molecular formula C5H4N4. It has a molecular weight of 120.11 g/mol . It has been used in the synthesis of various compounds .Physical And Chemical Properties Analysis
This compound has a molecular weight of 120.11 g/mol . It is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
6-Aminopyrimidine-4-carbonitrile derivatives have been synthesized and studied for their antibacterial activity. For instance, derivatives synthesized via a one-pot, three-component reaction showed potential anti-bacterial properties, offering avenues for further pharmaceutical research (Rostamizadeh et al., 2013).
Green Chemistry Synthesis
There is a focus on sustainable synthesis methods for this compound derivatives. A study describes a microwave-assisted synthetic scheme using water as a solvent, representing a green approach to synthesis. These derivatives have various pharmacological activities, such as antimicrobial and anti-cancer properties (Karati et al., 2022).
Facile and Efficient Synthesis Protocols
Efficient synthesis protocols for novel derivatives of this compound have been developed. A study details a two-step process for synthesizing these derivatives, highlighting the use of surfactant-mediated methodologies and avoiding additional solvents and oxidants (Aryan et al., 2015).
Antitubercular Agents
Derivatives of this compound have been examined as antitubercular agents. A study explored the synthesis of fluoro-rich pyrimidine-5-carbonitriles, testing their activity against Mycobacterium tuberculosis strain H37Rv. This research contributes to developing new treatments for tuberculosis (Kapadiya et al., 2022).
Potential Antimicrobial and Anti-inflammatory Agents
The synthesis of novel thieno[3,2-e]pyrazolo[3,4-b]pyrazine compounds from aminopyrimidine-4-carbonitrile derivatives showed promising antibacterial, antifungal, and anti-inflammatory activities. This suggests their potential use as therapeutic agents (Zaki et al., 2018).
Wirkmechanismus
Target of Action
6-Aminopyrimidine-4-carbonitrile is a pyrimidine derivative . Pyrimidine derivatives are known to have a wide spectrum of biological activity and are components of many biologically active compounds, making them important pharmacophores for the development of new drugs .
Mode of Action
Pyrimidine derivatives are known to interact with various biological targets due to their structural resemblance to the nucleotide base pair of dna and rna .
Biochemical Pathways
Pyrimidine derivatives are known to play vital roles in various biological procedures as well as in cancer pathogenesis .
Result of Action
Pyrimidine derivatives are known to have a wide spectrum of biological activity .
Safety and Hazards
The safety information for 6-Aminopyrimidine-4-carbonitrile includes hazard statements such as H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Biochemische Analyse
Biochemical Properties
6-Aminopyrimidine-4-carbonitrile plays a crucial role in several biochemical reactions. It interacts with enzymes such as protein kinases, which are essential for regulating cell growth, differentiation, and metabolism . The compound’s interaction with these enzymes often involves binding to the active site, thereby modulating the enzyme’s activity. Additionally, this compound can interact with nucleic acids, influencing processes such as DNA replication and repair .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving protein kinases . By modulating these pathways, the compound can affect gene expression and cellular metabolism. For instance, this compound has been observed to induce apoptosis in cancer cells by disrupting key signaling pathways . Furthermore, it can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in metabolite levels and flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding to the active sites of enzymes, such as protein kinases, thereby inhibiting or activating their activity . This binding can lead to changes in the phosphorylation status of target proteins, ultimately affecting cellular functions. Additionally, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins . These interactions can result in the upregulation or downregulation of specific genes, further modulating cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to degradation. Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression, highlighting its potential for prolonged biochemical effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as inhibiting tumor growth and modulating immune responses . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interaction with critical cellular pathways and enzymes, leading to cellular damage and dysfunction.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination . The compound’s metabolism can lead to the formation of active metabolites that further influence cellular processes. Additionally, this compound can affect metabolic flux by modulating the activity of key metabolic enzymes, resulting in changes in metabolite levels and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s uptake into cells and its subsequent distribution to various cellular compartments. The localization of this compound within cells can influence its activity and function, as it may interact with different biomolecules depending on its subcellular distribution .
Subcellular Localization
This compound exhibits distinct subcellular localization patterns, which can affect its activity and function. The compound is often found in the cytoplasm and nucleus, where it interacts with enzymes, nucleic acids, and other biomolecules . Its localization to specific subcellular compartments is likely mediated by targeting signals and post-translational modifications that direct it to these regions. The subcellular distribution of this compound can influence its ability to modulate cellular processes and exert its biochemical effects .
Eigenschaften
IUPAC Name |
6-aminopyrimidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4/c6-2-4-1-5(7)9-3-8-4/h1,3H,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEZTUEAUBMEYBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353100-84-1 | |
| Record name | 6-aminopyrimidine-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
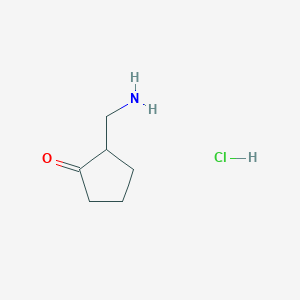
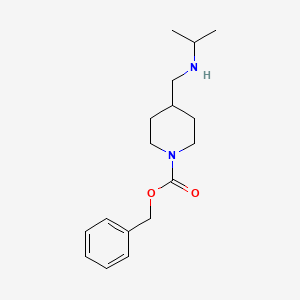

![(E,4r)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylphenyl)pent-2-enoic acid](/img/structure/B1375301.png)

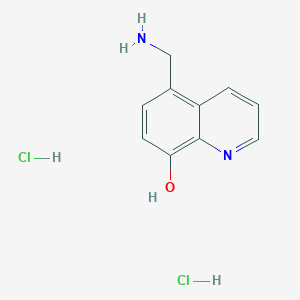
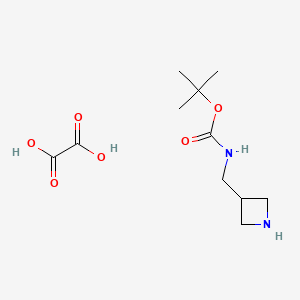
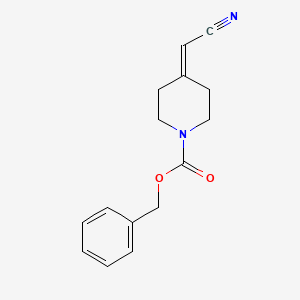


![1-[2-amino-3-(4-methylbenzoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-6-yl]ethan-1-one](/img/structure/B1375312.png)
